N6-Cyclohexyladenosine

Description

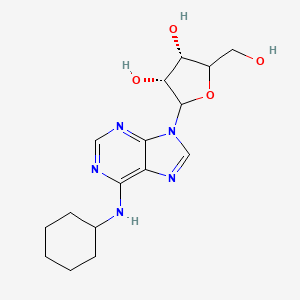

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N6-Cyclohexyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor involved in a myriad of physiological processes. Since its discovery, CHA has become an invaluable tool in cardiovascular and neuroscience research, facilitating the elucidation of A1 receptor function and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

This compound was first comprehensively characterized as a high-affinity A1 adenosine receptor agonist in a seminal 1980 publication by Bruns, Daly, and Snyder.[1][2] Their work, focused on radioligand binding assays in brain membranes, was instrumental in defining the pharmacological properties of adenosine receptor subtypes. Using tritiated CHA ([³H]CHA), they were able to demonstrate high-affinity binding to what would become known as the A1 adenosine receptor, revealing a key tool for differentiating it from the lower-affinity A2 sites.[1][2] This pioneering research established CHA as a foundational pharmacological probe for investigating A1 receptor signaling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the C6 position of the purine (B94841) ring of an adenosine derivative with cyclohexylamine (B46788). A common and effective starting material for this synthesis is 6-chloroadenosine.

General Synthesis Protocol

The following protocol describes a plausible and commonly utilized method for the synthesis of this compound.

Materials:

-

6-chloroadenosine

-

Cyclohexylamine

-

Triethylamine (B128534) (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758)/methanol (B129727) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloroadenosine in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an excess of cyclohexylamine to the solution, followed by the addition of a base like triethylamine to scavenge the hydrochloric acid byproduct.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a suitable solvent and washed with water to remove excess reagents and salts.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the A1 adenosine receptor.

Binding Affinity and Efficacy

| Parameter | Value | Species/Tissue | Reference(s) |

| Kd | 0.7 nM | Bovine brain membranes | |

| 6 nM | Guinea pig brain membranes | ||

| EC50 | 8.2 nM | - | [3][4] |

| IC50 | 2.3 nM | Rat cortical membranes (A1) | [5] |

| 870 nM | Rat striatal membranes (A2) | [5] |

In Vivo and Ex Vivo Effects

| Effect | Model | Dosage/Concentration | Reference(s) |

| Decreased heart rate | Perfused working rat heart (ex vivo) | EC25 = 5 nM | [5] |

| Increased coronary flow | Perfused working rat heart (ex vivo) | EC25 = 860 nM | [5] |

| Decreased heart rate | Normotensive rats (in vivo) | EC25 = 2.4 µg/kg | [5] |

| Decreased blood pressure | Normotensive rats (in vivo) | EC25 = 4.2 µg/kg | [5] |

| Decreased locomotor activity | Mice (in vivo) | ED50 = 60 µg/kg, i.p. | [5] |

| Induction of sleep | Rats (in vivo) | 100 µM (basal forebrain infusion) | [5] |

Experimental Protocols

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is based on the principles described in the foundational work by Bruns et al. and is a standard method for determining the binding affinity of compounds to the A1 adenosine receptor.[2]

Materials:

-

Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain cortex)

-

[³H]this compound ([³H]CHA) as the radioligand

-

Unlabeled this compound (for determining non-specific binding)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous adenosine.

-

Assay Setup: In test tubes, combine the membrane preparation, [³H]CHA at a concentration near its Kd, and varying concentrations of the test compound. For determining total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled CHA is added.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can then be determined from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, upon binding to the A1 adenosine receptor, primarily signals through the inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CHA has been shown to activate the PI3K/Akt/CREB/BDNF signaling pathway, which is implicated in its neuroprotective effects.[3]

Caption: Signaling pathway of this compound via the A1 adenosine receptor.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent pharmacological characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a cornerstone in adenosine receptor research. Its discovery was a pivotal moment in the classification of adenosine receptor subtypes, and its continued use in pharmacological studies underscores its importance. This technical guide has provided a comprehensive overview of its discovery, a plausible and established synthesis route, a compilation of its pharmacological data, and detailed experimental protocols. The included diagrams of its signaling pathway and a typical experimental workflow further serve to contextualize its biological actions and the process of its scientific investigation. It is hoped that this resource will be of significant value to researchers and professionals in the fields of pharmacology and drug development.

References

N6-Cyclohexyladenosine chemical properties and structure

An In-Depth Technical Guide to N6-Cyclohexyladenosine: Chemical Properties, Structure, and Biological Activity

Introduction

This compound (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Due to its high affinity and selectivity for the A1 receptor subtype, CHA is a valuable tool in pharmacological research to investigate the physiological and pathophysiological roles of adenosine signaling.[2][3] Its activities, which include neuromodulation, cardioprotection, and anti-inflammatory effects, make it a subject of interest in drug development for a variety of conditions.[4] This guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a derivative of adenosine, characterized by the substitution of a cyclohexyl group at the N6 position of the adenine (B156593) base. This modification is crucial for its high affinity and selectivity for the A1 adenosine receptor.[5]

Caption: 2D Chemical Structure of this compound.

Data Presentation: Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [6] |

| CAS Number | 36396-99-3 | [1][2][6] |

| Molecular Formula | C16H23N5O4 | [1][6] |

| Molecular Weight | 349.38 g/mol | [1][2][6] |

| Melting Point | 182 - 184°C | [7] |

| Appearance | Solid | [8] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [1][8] |

| Storage | Store at -20°C | [2] |

Biological Activity and Mechanism of Action

This compound is a high-affinity agonist for the adenosine A1 receptor.[2] The activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to a cascade of intracellular events.[9]

Data Presentation: Pharmacological Properties

| Parameter | Value | Species/System | Reference |

| EC50 | 8.2 nM | A1 Receptor | [1][8][10] |

| Kd | 0.7 nM | Bovine Brain Membranes | [2] |

| Kd | 6 nM | Guinea Pig Brain Membranes | [2] |

| Kd | 5 nM | Human Cerebral Cortex | [11] |

Signaling Pathways

1. A1 Receptor-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway activated by CHA involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

Caption: A1 Adenosine Receptor Signaling Pathway.

2. PI3K/Akt/CREB Pathway Activation: this compound has been shown to enhance the activation of the PI3K/Akt/CREB signaling axis.[1] This pathway is crucial for cell survival, proliferation, and neuroprotection.

Caption: PI3K/Akt/CREB Signaling Pathway Activation by CHA.

Experimental Protocols

Accurate characterization of the interaction between this compound and adenosine receptors is fundamental. Below are detailed methodologies for key experiments.

Workflow for Radioligand Binding Assay

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine A1 receptor.[12]

-

Radioligand: [3H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

-

Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).[12]

-

Test Compound: this compound (CHA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-treated with 0.3% polyethyleneimine.[13]

-

Scintillation Cocktail and Scintillation Counter .

Methodology:

-

Reagent Preparation:

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL cell membrane suspension.[12]

-

Non-specific Binding: Add 50 µL of 10 µM NECA, 50 µL radioligand, and 100 µL cell membrane suspension.[12]

-

Competitive Binding: Add 50 µL of each CHA dilution, 50 µL radioligand, and 100 µL cell membrane suspension.

-

-

Incubation:

-

Termination and Filtration:

-

Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.[13]

-

-

Washing:

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Detection:

-

Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of CHA.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Materials:

-

Cells: CHO cells stably co-expressing the human adenosine A1 receptor.[9]

-

Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase).

-

Phosphodiesterase Inhibitor: Rolipram or IBMX (to prevent cAMP degradation).[12]

-

Test Compound: this compound (CHA).

-

Lysis Buffer and cAMP Assay Kit (e.g., ELISA, HTRF).

Methodology:

-

Cell Culture:

-

Plate the cells in 24- or 96-well plates and grow to 80-90% confluency.[12]

-

-

Assay Preparation:

-

Compound Treatment:

-

Add serial dilutions of CHA to the wells and incubate for 15-20 minutes.

-

Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

-

-

Incubation:

-

Incubate the plate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Terminate the reaction by aspirating the medium and adding lysis buffer.

-

Measure the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP accumulation against the log concentration of CHA.

-

Use non-linear regression to determine the EC50 value, representing the concentration of CHA that causes 50% inhibition of the forskolin-stimulated response.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. Adenosine A1 receptor agonist, this compound, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N(6)-Cyclohexyladenosine | C16H23N5O4 | CID 104945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 36396-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound |CAS:36396-99-3 Probechem Biochemicals [probechem.com]

- 9. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 11. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

N6-Cyclohexyladenosine: A Deep Dive into its A1 Adenosine Receptor Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N6-Cyclohexyladenosine (CHA), a synthetic analog of adenosine (B11128), has long been a cornerstone in pharmacological research due to its potent and selective agonism at the A1 adenosine receptor. This technical guide provides a comprehensive overview of the core principles underlying CHA's A1 receptor selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and methodological frameworks.

Core Concept: A1 Receptor Selectivity of this compound

The A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is ubiquitously expressed and plays a crucial role in regulating a myriad of physiological processes, particularly in the central nervous, cardiovascular, and renal systems.[1] Its activation typically leads to inhibitory effects through its coupling with Gi/o proteins.[2][3] This interaction inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] Furthermore, A1 receptor activation can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

This compound's selectivity for the A1 receptor is a critical attribute that allows researchers to specifically investigate A1-mediated physiological and pathological processes. This selectivity arises from the specific structural and chemical properties of the CHA molecule that favor a high-affinity binding interaction with the A1 receptor's binding pocket over other adenosine receptor subtypes (A2A, A2B, and A3).[5][6][7]

Quantitative Analysis of A1 Receptor Selectivity

The selectivity of this compound is quantitatively demonstrated through binding affinity (Ki or Kd) and functional potency (EC50 or IC50) values determined from various in vitro assays. A lower value indicates a higher affinity or potency. The data consistently shows that CHA binds to and activates the A1 receptor at significantly lower concentrations compared to other adenosine receptor subtypes.

| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Selectivity (Fold) | Reference Tissue/Cell |

| Binding Affinity (Ki/Kd) | 0.7 nM (Kd) | - | - | - | - | Bovine Brain Membranes[8] |

| 6 nM (Kd) | - | - | - | - | Guinea Pig Brain Membranes[8] | |

| 2.3 nM (IC50) | 870 nM (IC50) | - | - | ~378-fold (A2A/A1) | Rat Cortical/Striatal Membranes[5] | |

| Functional Potency (EC50) | 8.2 nM | - | - | - | - | Not Specified[9][10] |

Note: Data for A2B and A3 receptors are not as readily available in the reviewed literature, highlighting a potential area for further investigation. The selectivity fold is calculated as the ratio of Ki or IC50 for the A2A receptor to that of the A1 receptor.

Key Experimental Protocols

The determination of A1 receptor selectivity for compounds like this compound relies on a suite of well-established in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (CHA) to compete with a radiolabeled ligand for binding to the target receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity.

1. Membrane Preparation:

-

Culture cells stably expressing the human A1 adenosine receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective A1 receptor radioligand (e.g., [3H]CCPA or [3H]DPCPX), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled, high-affinity ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined duration to allow the binding to reach equilibrium.

3. Termination and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CHA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of CHA that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

1. Cell Culture and Plating:

-

Culture cells expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.

-

Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

3. cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.

-

Bioluminescence-based assays (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to changes in cAMP levels.[11]

-

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the CHA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of CHA that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production).

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon agonist binding to the receptor. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[12][13]

1. Membrane Preparation:

-

Prepare cell membranes expressing the A1 receptor as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer containing Mg2+ ions.[14][15]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a specific duration to allow for G protein activation and [35S]GTPγS binding.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the specific binding against the logarithm of the CHA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can significantly aid in understanding the selectivity of this compound.

Caption: Canonical A1 Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for Determining Receptor Selectivity.

Conclusion

References

- 1. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]

- 2. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N6-Cyclohexyladenosine: A Comprehensive Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclohexyladenosine (CHA) is a potent and highly selective agonist for the adenosine (B11128) A1 receptor (A1R), a G protein-coupled receptor (GPCR) with significant neuromodulatory and cardioprotective functions. Its high affinity and selectivity have established CHA as an invaluable tool in dissecting the complex signaling cascades initiated by A1R activation. This technical guide provides an in-depth exploration of the molecular mechanisms through which CHA modulates intracellular signal transduction pathways. We will delve into its impact on adenylyl cyclase activity, ion channel function, and the activation of key protein kinase cascades, including the PI3K/Akt and MAPK/ERK pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying CHA's effects, and presents visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding of its cellular actions.

Introduction to this compound (CHA)

This compound is a synthetic adenosine analog characterized by the presence of a cyclohexyl group at the N6 position of the purine (B94841) ring. This modification confers high affinity and selectivity for the adenosine A1 receptor.[1][2] A1R is coupled to inhibitory G proteins (Gi/o), and its activation by agonists like CHA triggers a cascade of intracellular events that collectively modulate neuronal excitability, neurotransmitter release, and cellular metabolism.[3][4] The profound physiological effects of A1R activation, including neuroprotection, anti-inflammatory responses, and regulation of cardiac function, underscore the therapeutic potential of selective A1R agonists.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the interaction of CHA with its primary target and its downstream effects.

| Parameter | Value | Species/Tissue | Reference |

| Kd | 0.7 nM | Bovine brain membranes | [1][2] |

| 6 nM | Guinea pig brain membranes | [1][2] | |

| EC50 | 8.2 nM | Adenosine A1 Receptor | [5][7][8] |

| 34 nM | Inhibition of barium current | [7] | |

| IC50 | 2.3 nM | Adenosine A1 Receptor (rat cortical membranes) | [9][10] |

| 870 nM | Adenosine A2 Receptor (rat striatal membranes) | [9][10] |

Table 1: Binding Affinity and Potency of this compound.

| Pathway/Effect | Quantitative Measure | Cell Type/System | Reference |

| cAMP Accumulation | Time-dependent attenuation of DPDPE-induced inhibition (t1/2 = 2.56 h with 1 µmol/L CHA) | CHO cells | [3] |

| Akt Phosphorylation | Robust and transient increase in pAkt (Ser473) | CHO cells | [3] |

| ERK1/2 Phosphorylation | Increased pERK1/2 levels | Rat model of Huntington's disease | [11] |

| Calcium Channel Inhibition | Maximum inhibition of 26% | Salamander retinal ganglion cells | [1] |

Table 2: Downstream Signaling Effects of this compound.

Core Signaling Pathways Modulated by this compound

Inhibition of Adenylyl Cyclase

Upon binding of CHA to the A1R, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Figure 1: CHA-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channels

Activation of A1R by CHA also leads to the modulation of ion channel activity, primarily through the action of the Gβγ subunits of the dissociated Gi/o protein.

-

Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): Specifically, N-type and P/Q-type channels are inhibited, which reduces calcium influx and subsequently suppresses neurotransmitter release.[1][4]

Figure 2: Modulation of ion channels by CHA via A1R activation.

Activation of the PI3K/Akt Signaling Pathway

CHA has been shown to enhance the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5] This pathway is crucial for cell survival, proliferation, and growth. Activation of Akt can lead to the phosphorylation and activation of the transcription factor CREB, which in turn can promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[11]

Figure 3: CHA-induced activation of the PI3K/Akt/CREB/BDNF axis.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is for determining the binding affinity of CHA to the A1R using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (a selective A1R antagonist).

-

This compound (CHA) for competition.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX).

-

96-well filter plates (GF/B or GF/C) pre-treated with 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of CHA in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific binding control, radioligand, membranes), and competitor binding (CHA dilutions, radioligand, membranes).

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg protein/well).

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of CHA by non-linear regression.

Figure 4: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the inhibitory effect of CHA on adenylyl cyclase activity.

Materials:

-

Cells expressing the adenosine A1 receptor.

-

This compound (CHA).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based).

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with a PDE inhibitor for 15-30 minutes.

-

Treat cells with varying concentrations of CHA for 15-30 minutes.

-

Stimulate cells with forskolin to induce cAMP production.

-

Terminate the reaction and lyse the cells.

-

Measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Determine the IC50 of CHA for the inhibition of forskolin-stimulated cAMP accumulation.

Western Blot for Akt and ERK Phosphorylation

This protocol is used to detect changes in the phosphorylation status of Akt and ERK upon treatment with CHA.

Materials:

-

Cells of interest.

-

This compound (CHA).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Treat cells with CHA for the desired time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 5: General workflow for Western blot analysis.

Conclusion

This compound is a powerful pharmacological tool for investigating adenosine A1 receptor-mediated signal transduction. Its high affinity and selectivity allow for the precise interrogation of downstream signaling pathways, including the inhibition of adenylyl cyclase, modulation of potassium and calcium channels, and the activation of the pro-survival PI3K/Akt pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted roles of CHA and the adenosine A1 receptor in cellular physiology and pathophysiology, with potential implications for the development of novel therapeutics for a range of disorders.

References

- 1. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. innoprot.com [innoprot.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Adenosine A1 receptor agonist, this compound, attenuates Huntington's disease via stimulation of TrKB/PI3K/Akt/CREB/BDNF pathway in 3-nitropropionic acid rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Cyclohexyladenosine: A Technical History of a Seminal A1 Adenosine Receptor Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N6-Cyclohexyladenosine (CHA), a derivative of the endogenous nucleoside adenosine (B11128), has been a cornerstone in the study of purinergic signaling for decades. Its high affinity and selectivity for the A1 adenosine receptor have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the research history of CHA, detailing its pharmacological properties, the experimental protocols used for its characterization, and its role in advancing our understanding of adenosine A1 receptor signaling.

Early Discovery and Characterization

The exploration of N6-substituted adenosine analogs began with the goal of developing more stable and potent modulators of adenosine's physiological effects. In the 1980s, CHA emerged as a particularly noteworthy compound due to its potent and selective agonistic activity at the A1 adenosine receptor[1]. Early studies, such as the seminal work by Bruns et al. (1980), were critical in characterizing the binding of [3H]CHA to brain membranes, revealing high-affinity binding sites and laying the groundwork for its use as a selective A1 agonist[2]. These initial investigations highlighted the therapeutic potential of targeting the A1 receptor and established CHA as a key research compound.

Pharmacological Profile of this compound

CHA is a potent and selective agonist for the adenosine A1 receptor. This selectivity is crucial for dissecting the specific functions of the A1 receptor from other adenosine receptor subtypes (A2A, A2B, and A3).

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Kd and Ki) and functional potency (EC50) of this compound for adenosine receptors across various species and tissues.

Table 1: Binding Affinity of this compound (CHA) for A1 Adenosine Receptors

| Species | Tissue/Cell Line | Radioligand | Kd / Ki (nM) | Reference |

| Bovine | Brain Membranes | [3H]CHA | 0.7 | [3] |

| Guinea Pig | Brain Membranes | [3H]CHA | 6 | [3] |

| Rat | Brain Synaptosomal Membranes | [3H]CHA | 0.7 (high affinity), 2.4 (low affinity) | [4] |

| Rat | Cortical Membranes | [3H]-N6-((R)-phenylisopropyl)adenosine | Ki vs. specific binding | [5] |

Table 2: Functional Potency of this compound (CHA)

| Assay Type | Cell Line/Tissue | Measured Effect | EC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | - | Inhibition of cAMP accumulation | 8.2 | [6][7] |

Key Experimental Protocols

The characterization of CHA's pharmacological profile has relied on a variety of in vitro assays. The following sections detail the methodologies for two of the most common experimental protocols used in CHA research.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A typical competitive binding assay for CHA would involve the following steps:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Assay Procedure:

-

In a series of tubes, add a fixed concentration of a radiolabeled A1 adenosine receptor ligand (e.g., [3H]CHA or a selective antagonist).

-

Add increasing concentrations of unlabeled CHA (the competitor).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of unlabeled CHA.

-

Determine the IC50 value, which is the concentration of CHA that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate Gi/o-coupled receptors, such as the A1 adenosine receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture:

-

Use a cell line that endogenously or recombinantly expresses the A1 adenosine receptor (e.g., CHO cells).

-

Culture the cells to an appropriate confluency in a suitable medium.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

-

Add increasing concentrations of CHA to the cells.

-

Incubate for a defined period to allow for the inhibition of adenylyl cyclase.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Measurement:

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of CHA.

-

Determine the EC50 value, which is the concentration of CHA that produces 50% of its maximal inhibitory effect on cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by CHA and a typical experimental workflow for its characterization.

Caption: A1 Adenosine Receptor signaling pathway activated by CHA.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of A1 adenosine receptor pharmacology. Its high affinity and selectivity have made it an invaluable tool in both basic research and early-stage drug discovery. The experimental protocols detailed in this guide have been fundamental to its characterization and have been widely adopted for the study of other G protein-coupled receptors. Future research will likely continue to utilize CHA to explore the nuanced roles of the A1 receptor in complex diseases and to validate novel therapeutic agents targeting this critical signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Characterization of adenosine receptors in brain using N6 cyclohexyl [3H]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Adenosine Receptor | TargetMol [targetmol.com]

An In-depth Guide to Early Studies on the Physiological Effects of N6-Cyclohexyladenosine

For Researchers, Scientists, and Drug Development Professionals

N6-Cyclohexyladenosine (CHA), a potent and selective agonist for the A1 adenosine (B11128) receptor, emerged as a critical pharmacological tool in early research to delineate the physiological roles of adenosine signaling. Its high affinity and stability compared to endogenous adenosine allowed for more precise investigation into the A1 receptor's functions across various biological systems. This technical guide synthesizes findings from foundational studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Receptor Binding and Affinity

Early investigations focused on characterizing the binding properties of CHA to adenosine receptors, primarily in neural tissues. Radioligand binding assays were instrumental in quantifying its affinity (Kd) and the density of binding sites (Bmax). These studies established CHA as a high-affinity A1 receptor agonist.

| Compound | Preparation | Radioligand | Affinity (Kd) / Inhibition (Ki) | Reference |

| This compound (CHA) | Bovine brain membranes | [3H]CHA | 0.7 nM (Kd) | |

| This compound (CHA) | Guinea pig brain membranes | [3H]CHA | 6 nM (Kd) | |

| This compound (CHA) | Rat brain synaptosomal membranes | [3H]CHA | 0.7 nM (Kd, high affinity site), 2.4 nM (Kd, low affinity site) | [1] |

| This compound (CHA) | Rat fat cell membranes (A1 model) | - | 33 nM (IC50 for adenylyl cyclase inhibition) | [2] |

| This compound (CHA) | Human platelet membranes (A2 model) | - | 3500 nM (EC50 for adenylyl cyclase stimulation) | [2] |

Core Signaling Pathway

CHA exerts its effects by activating the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism underlies many of CHA's physiological effects.[3]

Key Physiological Effects & Quantitative Data

CHA demonstrated significant effects on the cardiovascular system, primarily characterized by negative chronotropy (decreased heart rate) and blood pressure reduction.[3] These effects are attributed to A1 receptor activation in the heart and vascular smooth muscle.

| Effect | Model | Administration | Dose/Concentration | Result | Reference |

| Hypotension & Bradycardia | Anesthetized Sprague-Dawley rats | Intrathecal | 1, 5, and 10 nmol | Dose-dependent decrease in blood pressure and heart rate | [3] |

| Renal Vasoconstriction | Isolated perfused rat kidney | Perfusion | Submicromolar concentrations | Concentration-dependent vasoconstriction | [4] |

| Negative Chronotropy | Normotensive rats (N6-cyclopentyladenosine, a similar agonist) | Intravenous | 200 µg/kg | Emax (max effect) of -209 ± 10 bpm | [5] |

In the CNS, CHA was found to have potent neuromodulatory effects, including sedation, anticonvulsant activity, and induction of hypothermia.[6][7]

| Effect | Model | Administration | Dose/Concentration | Result | Reference |

| Anticonvulsant | Amygdala-kindled rats | Intra-hippocampal (CA1) | 0.1, 1, and 10 µM | Significantly decreased afterdischarge and seizure duration | [7] |

| Anticonvulsant | Entorhinal cortex-kindled rats | Intra-hippocampal (CA1) | 50 µM | Decreased afterdischarge and seizure duration | [6] |

| Hypothermia | Mice | Intracerebroventricular (icv) | Not specified | Induced hypothermia | |

| Hypothermia | A1R+/+ Mice | Intraperitoneal (ip) | 0.1 mg/kg | Body temperature change of -3.4 ± 0.16°C | [8] |

| Locomotor Depression | Mice | Intraperitoneal (ip) | 60 µg/kg | Potent locomotor depression | [9] |

Experimental Protocols

The following outlines the general methodologies employed in the foundational studies of CHA.

This protocol was used to determine the binding affinity of CHA for adenosine receptors.

Protocol Details:

-

Tissue Preparation: Brain tissue (e.g., rat forebrain, bovine cortex) was homogenized in a buffered solution. The homogenate was subjected to centrifugation to pellet the membranes, which were then washed and resuspended.[1]

-

Enzyme Treatment: Critically, preparations were often treated with adenosine deaminase to remove endogenous adenosine, which would otherwise interfere with the binding of [3H]CHA.[1]

-

Incubation: The membrane preparation was incubated with a fixed concentration of radiolabeled [3H]CHA. To determine non-specific binding, parallel incubations included a high concentration of unlabeled CHA.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Analysis: Specific binding was calculated by subtracting non-specific from total binding. Saturation and competition analysis were then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

These ex vivo preparations, such as the isolated perfused kidney, allowed for the study of CHA's direct effects on vascular resistance without confounding systemic variables.

Protocol Details:

-

Preparation: An animal (e.g., a rat) was anesthetized, and the target organ (e.g., kidney) was surgically isolated.[4]

-

Perfusion: The organ's primary artery was cannulated and perfused at a constant flow rate with a physiological salt solution (e.g., Krebs-Henseleit solution), which was gassed with 95% O2 / 5% CO2.

-

Measurement: Perfusion pressure was continuously monitored. An increase in perfusion pressure at a constant flow rate indicated vasoconstriction.

-

Drug Administration: CHA was added to the perfusate in increasing concentrations to generate a dose-response curve.[4] Antagonists could also be added to the perfusate to confirm the receptor-mediated nature of the response.[4]

Conclusion

The early body of research on this compound was pivotal in establishing the physiological significance of the A1 adenosine receptor. Through meticulous binding assays and functional experiments on cardiovascular and central nervous systems, these studies provided quantitative evidence of CHA's high affinity and its potent effects, including bradycardia, hypotension, neuro-inhibition, and hypothermia. The methodologies developed during this period laid the groundwork for decades of subsequent research into adenosine signaling in both health and disease, highlighting the A1 receptor as a promising therapeutic target.

References

- 1. Characterization of adenosine receptors in brain using N6 cyclohexyl [3H]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of cardiovascular response of adenosine A1 receptor agonist by cyclic AMP in the spinal cord of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further Characterization of the Renovascular Effects of this compound in the Isolated Perfused Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic-pharmacodynamic relationship of the cardiovascular effects of adenosine A1 receptor agonist N6-cyclopentyladenosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant effects of this compound microinjected into the CA1 region of the hippocampus on entorhinal cortex-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant effect of bilateral injection of this compound into the CA1 region of the hippocampus in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

N6-Cyclohexyladenosine: A Deep Dive into A1 vs. A2A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of N6-Cyclohexyladenosine (CHA) for the A1 and A2A adenosine (B11128) receptor subtypes. CHA is a widely recognized high-affinity agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. Its selectivity profile against the A2A receptor is critical for its use as a pharmacological tool and as a basis for the development of subtype-selective therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound for A1 and A2A adenosine receptors has been determined in various studies, primarily through competitive radioligand binding assays. The data consistently demonstrates a significantly higher affinity of CHA for the A1 receptor over the A2A receptor.

| Receptor Subtype | Ligand | Species/Tissue | Assay Type | Affinity (Ki/Kd) | Reference |

| A1 | This compound (CHA) | Bovine Brain Membranes | Radioligand Binding (Kd) | 0.7 nM | |

| A1 | This compound (CHA) | Guinea Pig Brain Membranes | Radioligand Binding (Kd) | 6 nM | |

| A1 | This compound (CHA) | Rat Brain Membranes | Radioligand Binding (EC50) | 8.2 nM | [1] |

| A2A | This compound (CHA) | Rat Striatal Membranes | Radioligand Binding (Ki) | > R-PIA | [2] |

| A2A | This compound (CHA) | Human Cloned (CHO cells) | Radioligand Binding (Ki) | > R-PIA | [3] |

Note: In several studies, the affinity of CHA for the A2A receptor was lower than that of the reference agonist R-N6-phenylisopropyladenosine (R-PIA), indicating a weaker interaction.[2][3]

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the binding affinity of this compound for A1 and A2A adenosine receptors.

Objective: To determine the inhibition constant (Ki) of this compound (CHA) for the A1 and A2A adenosine receptors by measuring its ability to compete with a high-affinity radioligand for receptor binding.

Materials:

-

Membrane Preparations: Membranes from cells or tissues expressing the target adenosine receptor subtype (e.g., CHO-hA1AR cells, rat striatum for A2A).

-

Radioligands:

-

For A1 Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

-

For A2A Receptor: [³H]ZM241385 or [³H]CGS 21680

-

-

Test Compound: this compound (CHA)

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Theophylline or the unlabeled version of the radioligand).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

96-well Filter Plates

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well filter plate, set up triplicate wells for each condition:

-

Total Binding: Contains membrane preparation and radioligand.

-

Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of CHA.

-

-

-

Incubation:

-

Add the assay components to the wells in the following order: assay buffer, test compound (or non-specific control), radioligand, and finally the membrane preparation to initiate the reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CHA concentration.

-

Determine the IC50 value (the concentration of CHA that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

The A1 and A2A adenosine receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.

Caption: Adenosine A1 Receptor Signaling Pathway.

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

The workflow for a competitive radioligand binding assay is a sequential process from preparation to data analysis.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of N6-Cyclohexyladenosine in Mice

These application notes provide detailed protocols for the in vivo administration of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, to mice. The information is intended for researchers, scientists, and drug development professionals.

This compound is a potent tool for investigating the physiological roles of the adenosine A1 receptor, which is implicated in various processes including neurotransmission, cardiovascular function, and inflammation.[1][2] In preclinical research, CHA has been utilized to explore its therapeutic potential in conditions such as Huntington's disease and to study its effects on locomotor activity and body temperature.[1][3]

Data Presentation

The following tables summarize quantitative data from studies involving the administration of this compound to rodents.

Table 1: Summary of In Vivo Dosages and Effects of this compound in Mice

| Parameter | Value | Administration Route | Mouse Strain | Observed Effect | Reference |

| Effective Dose (ED50) | 60 µg/kg | Intraperitoneal (i.p.) | Not Specified | Potent locomotor depressant | [1][2] |

| Effective Dose | 0.1 mg/kg | Intraperitoneal (i.p.) | A1R+/+ | Induction of hypothermia | [3] |

| Continuous Infusion | 0.25 mg/(kg·h) | Intravenous (i.v.) | Not Specified | Lowering of body temperature | [4] |

Table 2: Summary of In Vivo Dosages and Effects of this compound in Rats

| Parameter | Value | Administration Route | Rat Strain | Observed Effect | Reference |

| Single Dose | 6.25 nM/1 µL | Intrastriatal | Not Specified | Attenuation of neuronal death, improved cognitive and motor deficits in a Huntington's disease model. | [1][5] |

| Multiple Doses | 1.5 mg/kg induction dose, followed by three 1.0 mg/kg doses every 6 hours | Intraperitoneal (i.p.) | Not Specified | No neuroprotective effects observed in a middle cerebral artery occlusion (MCAO) model. | [1] |

| Daily Administration | 2 µL, 1% solution | Intracerebroventricular (i.c.v.) | Wistar | Reduced demyelination and promoted remyelination. | [1][6] |

| Effective Concentration (EC25) | 2.4 µg/kg | Not Specified | Normotensive | Decrease in heart rate. | [2] |

| Effective Concentration (EC25) | 4.2 µg/kg | Not Specified | Normotensive | Decrease in blood pressure. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to mice.

Protocol 1: Assessment of Locomotor Activity Depression

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

This compound (CHA)

-

Vehicle (e.g., sterile saline, DMSO)

-

Mouse activity cages or open-field arena

-

Animal scale

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

-

Preparation of CHA Solution:

-

Dissolve CHA in a suitable vehicle. A common vehicle for intraperitoneal injection is a solution of 5-10% DMSO in sterile saline.[7] Ensure the final DMSO concentration is minimized to avoid toxicity.

-

The concentration of the solution should be calculated based on the desired dosage (e.g., 60 µg/kg) and a standard injection volume (e.g., 10 mL/kg body weight).

-

-

Experimental Groups:

-

Treatment Group: Mice receiving CHA.

-

Control Group: Mice receiving the vehicle only.

-

-

Administration:

-

Weigh each mouse to determine the precise injection volume.

-

Administer the calculated dose of CHA or vehicle via intraperitoneal (i.p.) injection.

-

-

Locomotor Activity Assessment:

-

Immediately after injection, place each mouse individually into an activity cage or open-field arena.

-

Record locomotor activity for a predefined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Quantify locomotor activity (e.g., distance traveled, beam breaks).

-

Compare the activity levels between the CHA-treated and vehicle-treated groups using appropriate statistical tests.

-

Protocol 2: Induction of Hypothermia

Objective: To measure the change in core body temperature in mice following the administration of this compound.

Materials:

-

This compound (CHA)

-

Vehicle (e.g., sterile saline)

-

Rectal thermistor probe for mice

-

Animal scale

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimation: House mice under controlled temperature and light-dark cycle conditions.

-

Preparation of CHA Solution: Prepare the CHA solution as described in Protocol 1, using a dose of 0.1 mg/kg.[3]

-

Baseline Temperature Measurement:

-

Gently restrain the mouse and measure its baseline core body temperature using a rectal thermistor probe.

-

-

Administration:

-

Administer the calculated dose of CHA or vehicle via intraperitoneal (i.p.) injection.

-

-

Post-Injection Temperature Measurement:

-

At a specified time point after injection (e.g., 30 minutes), remeasure the core body temperature.[3]

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each mouse.

-

Compare the temperature change between the CHA-treated and vehicle-treated groups.

-

Visualizations

Signaling Pathway of this compound

This compound is a selective agonist for the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR).[1][8] Activation of the A1 receptor by CHA initiates several downstream signaling cascades. One prominent pathway involves the activation of the PI3K/Akt/CREB/BDNF axis, which is associated with neuroprotective effects.[1][5] Additionally, A1 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8]

Caption: Signaling pathway of this compound via the Adenosine A1 receptor.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for an in vivo study in mice involving the administration of this compound.

Caption: General experimental workflow for in vivo CHA administration in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. Precise Control of Target Temperature Using this compound and Real-Time Control of Surface Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor agonist, this compound, attenuates Huntington's disease via stimulation of TrKB/PI3K/Akt/CREB/BDNF pathway in 3-nitropropionic acid rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A1 receptor agonist, this compound, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of N6-Cyclohexyladenosine Stock Solution in DMSO

Introduction

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, with significantly lower affinity for A2A and A3 receptors.[1][2] Its high affinity and selectivity make it a valuable tool in pharmacological research for studying the physiological and pathological roles of the adenosine A1 receptor. Applications include research in cardiovascular function, neuroscience, and sleep regulation.[1][3][4] To ensure accurate and reproducible experimental results, proper preparation and storage of this compound stock solutions are critical. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound due to its high solubilizing capacity for this compound.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Reference |

| Molecular Formula | C16H23N5O4 | [5][7] |

| Molecular Weight | 349.38 g/mol | [5][7] |

| CAS Number | 36396-99-3 | [7] |

| Appearance | White to Off-White Solid | [8] |

| Purity | ≥98% | [6] |

| Solubility in DMSO | Up to 100 mM (approximately 35 mg/mL) | [4][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the mass of this compound accordingly.

Materials

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Preparation: Before starting, ensure the work area is clean and that all necessary equipment is readily available. It is recommended to allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 349.38 g/mol x 1000 mg/g = 3.49 mg

-

-

Weighing: Carefully weigh out the calculated mass of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the tube/vial containing the this compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][9] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][5][9]

Safety Precautions

-

This compound is a bioactive compound. Standard laboratory safety practices should be followed.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care, as it can facilitate the absorption of substances through the skin.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

Diagrams

Caption: Workflow for preparing this compound stock solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 36396-99-3 [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N(6)-Cyclohexyladenosine | C16H23N5O4 | CID 104945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 36396-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for N6-Cyclohexyladenosine (CHA) Induced Sleep in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-Cyclohexyladenosine (CHA), a selective adenosine (B11128) A1 receptor agonist, for inducing sleep in rat models. The document outlines detailed experimental protocols, dosage information for various administration routes, and the underlying signaling pathways.

Introduction

This compound (CHA) is a potent and selective agonist for the adenosine A1 receptor.[1] Adenosine is a well-established endogenous sleep-promoting substance that accumulates in the brain during wakefulness.[2] By activating A1 receptors, CHA mimics the effects of endogenous adenosine, leading to the promotion of sleep. It has been demonstrated to increase deep slow-wave sleep and, at certain doses, REM sleep in rats.[3][4] However, at higher doses, it may suppress REM sleep.[3][4] These characteristics make CHA a valuable pharmacological tool for investigating the mechanisms of sleep regulation and for the preclinical assessment of novel hypnotic agents.

Data Presentation: CHA Dosage and Effects on Sleep

The following tables summarize the quantitative data on the dosage of CHA and its effects on sleep in rats across different administration routes.

Table 1: Intraperitoneal (i.p.) Administration of CHA

| Dose | Rat Strain | Vehicle | Observed Effect | Reference |

| 0.1 µmol/kg | Not Specified | Not Specified | 56.2% increase in REM sleep | [4] |

| 0.9 µmol/kg | Not Specified | Not Specified | Suppression of REM sleep | [3][4] |

| 0.06, 0.12, 0.25 mg/kg | Not Specified | Normal Saline | Anticonvulsant effects (Note: Sleep effects not quantified) | [5] |

Table 2: Intracerebroventricular (i.c.v.) and Intrapontine Administration of CHA

| Administration Site | Dose/Concentration | Rat Strain | Vehicle | Observed Effect | Reference |

| Pontine Reticular Formation | 0.1 mM (60 nl) | Not Specified | Not Specified | Significant, long-lasting elevation in REM sleep | |

| Hippocampal CA1 Region | 10, 50 µmoles | Not Specified | Not Specified | Anticonvulsant effects (Note: Sleep effects not quantified) | [6] |

Table 3: Basal Forebrain Infusion of CHA

| Concentration | Rat Strain | Vehicle | Duration | % Wakefulness | % NREM Sleep | % REM Sleep | Reference |

| 10 µM | Sprague-Dawley | aCSF | 12 hours | ~45% | ~48% | ~7% | [2] |

| 25 µM | Sprague-Dawley | aCSF | 12 hours | ~35% | ~55% | ~10% | [2] |

| 100 µM | Sprague-Dawley | aCSF | 12 hours | ~25% | ~65% | ~10% | [2] |

aCSF: artificial Cerebrospinal Fluid

Experimental Protocols